molecular formula C11H7ClN2O3S B8736376 2-(2-Chlorobenzoyl)amino-1,3-thiazole-4-carboxylic acid

2-(2-Chlorobenzoyl)amino-1,3-thiazole-4-carboxylic acid

Cat. No. B8736376
M. Wt: 282.70 g/mol
InChI Key: DVYIEEVOABLPHG-UHFFFAOYSA-N
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Patent
US07799738B2

Procedure details

A mixture of 1.52 g of ethyl 2-(2-chlorobenzoyl)amino-1,3-thiazole-4-carboxylate, 0.68 g of potassium hydroxide, 1.8 mL of water and 9 mL of ethanol was stirred at room temperature for 4 hrs. After the reaction mixture was diluted with water, it was washed with ethyl acetate. The separated aqueous phase was acidified with an aqueous 2N-hydrochloric acid solution and the precipitated crude product was washed with water and dried to obtain 0.96 g of the aimed 2-(2-chlorobenzoyl)amino-1,3-thiazole-4-carboxylic acid.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[C:4]([NH:6][C:7]1[S:8][CH:9]=[C:10]([C:12]([O:14]CC)=[O:13])[N:11]=1)=[O:5].[OH-].[K+].C(O)C>O>[Cl:1][C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[C:4]([NH:6][C:7]1[S:8][CH:9]=[C:10]([C:12]([OH:14])=[O:13])[N:11]=1)=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
ClC1=C(C(=O)NC=2SC=C(N2)C(=O)OCC)C=CC=C1
Name
Quantity
0.68 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the precipitated crude product
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C(=O)NC=2SC=C(N2)C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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